

# Application Notes and Protocols for Palladium-Catalyzed Reactions with 2,3-Diaminotoluene

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## Compound of Interest

Compound Name: 2,3-Diaminotoluene

Cat. No.: B030700

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These application notes provide detailed procedures for leveraging palladium-catalyzed cross-coupling reactions with **2,3-diaminotoluene**, a versatile building block in the synthesis of complex aromatic compounds. The protocols focus on the Buchwald-Hartwig amination for the synthesis of N-aryl substituted diamines and a subsequent intramolecular cyclization to form phenazine derivatives, which are of significant interest in medicinal chemistry and materials science.

## Introduction

**2,3-Diaminotoluene** is an aromatic diamine with the chemical formula  $C_7H_{10}N_2$  and a molecular weight of 122.17 g/mol <sup>[1]</sup> It typically appears as a gray to light brown crystalline solid with a melting point range of 60-65°C <sup>[1]</sup> The two adjacent amino groups on the toluene ring provide a unique platform for a variety of chemical transformations, particularly in the synthesis of heterocyclic compounds such as benzimidazoles and phenazines <sup>[1]</sup>

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds <sup>[2][3][4]</sup> This document focuses on the application of the Buchwald-Hartwig amination for the N-arylation of **2,3-diaminotoluene** and its subsequent conversion to phenazine derivatives.

Safety Precautions: **2,3-Diaminotoluene** is toxic if swallowed and harmful in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[5] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

## Application I: Buchwald-Hartwig Amination of 2,3-Diaminotoluene

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This protocol describes the mono- or di-N-arylation of **2,3-diaminotoluene** with aryl halides.

### General Reaction Scheme



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Caption: General scheme of the Buchwald-Hartwig amination of **2,3-Diaminotoluene**.

## Experimental Protocol

Materials:

- **2,3-Diaminotoluene**
- Aryl halide (e.g., bromobenzene, 4-bromotoluene, 4-chloroanisole)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) or Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ )
- Phosphine ligand (e.g., XPhos, SPhos, BINAP)
- Base (e.g., sodium tert-butoxide ( $\text{NaOt-Bu}$ ), cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ))

- Anhydrous toluene or dioxane
- Inert gas (Argon or Nitrogen)

#### Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)<sub>2</sub>, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
- Add the aryl halide (1.0 equiv.) and **2,3-diaminotoluene** (1.2 equiv. for mono-arylation, 0.45 equiv. for di-arylation).
- Add the base (e.g., NaOt-Bu, 2.2 equiv.).
- Add anhydrous toluene (to achieve a 0.1 M concentration of the aryl halide).
- Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
- Heat the reaction mixture to 100-120°C with stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Data Presentation

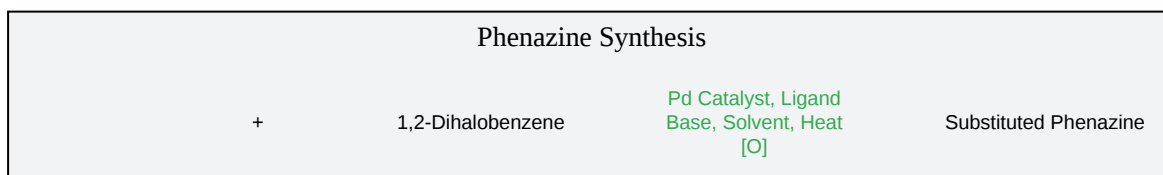
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of **2,3-diaminotoluene** with various aryl halides.

Entry	Aryl Halide	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Bromobenzene	Pd(OAc) <sub>2</sub> (2)	XPhos (4)	NaOt-Bu	Toluene	110	12	85
2	4-Bromotoluene	Pd <sub>2</sub> (dba) <sub>3</sub> (1)	SPhos (3)	NaOt-Bu	Toluene	110	16	82
3	4-Chloroanisole	Pd(OAc) <sub>2</sub> (3)	XPhos (6)	CS <sub>2</sub> CO <sub>3</sub>	Dioxane	120	24	75
4	2-Bromopyridine	Pd <sub>2</sub> (dba) <sub>3</sub> (1.5)	BINAP (3)	NaOt-Bu	Toluene	100	18	78

## Application II: Synthesis of Substituted Phenazines

A powerful application of palladium catalysis with **2,3-diaminotoluene** is the synthesis of substituted phenazines through a double Buchwald-Hartwig amination reaction with an ortho-dihaloarene, followed by in-situ oxidation.

### General Reaction Scheme



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Caption: Synthesis of phenazines from **2,3-diaminotoluene** and an ortho-dihaloarene.

## Experimental Protocol

Materials:

- **2,3-Diaminotoluene**
- ortho-Dihaloarene (e.g., 1,2-dibromobenzene, 1,2-dichlorobenzene)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Phosphine ligand (e.g., SPhos, XPhos)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Anhydrous toluene

Procedure:

- In a dry Schlenk tube under an inert atmosphere, combine **2,3-diaminotoluene** (1.0 equiv.), the ortho-dihaloarene (1.05 equiv.), cesium carbonate (2.5 equiv.), palladium(II) acetate (5 mol%), and the phosphine ligand (10 mol%).
- Add anhydrous toluene to achieve a 0.1 M concentration of **2,3-diaminotoluene**.
- Degas the mixture by bubbling with argon for 20 minutes.
- Heat the reaction mixture to 120°C with vigorous stirring. The reaction is self-indicating, with the formation of the brightly colored phenazine product.
- Monitor the reaction by TLC until the starting materials are consumed (typically 4-24 hours).
- Cool the reaction mixture to room temperature.
- Dilute the mixture with chloroform and filter through a pad of Celite®.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.

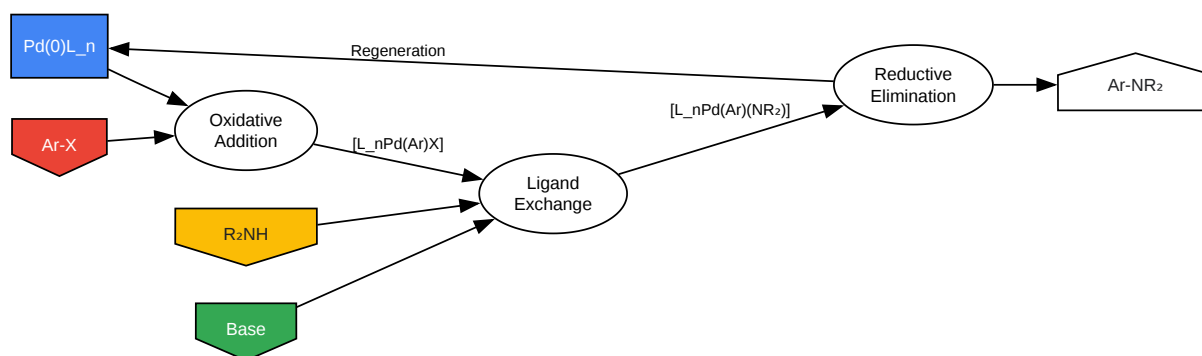
## Data Presentation

The following table provides representative data for the synthesis of substituted phenazines from anilines, which can be adapted for reactions with **2,3-diaminotoluene**.<sup>[5]</sup>

Entry	Bromoaniline	Phosphine Ligand	Yield (%)
1	2-Bromoaniline	SPhos	95
2	2-Bromo-4-methylaniline	XPhos	88
3	2-Bromo-4-methoxyaniline	SPhos	72
4	2-Bromo-4-(trifluoromethyl)aniline	XPhos	80

## Signaling Pathways and Experimental Workflows

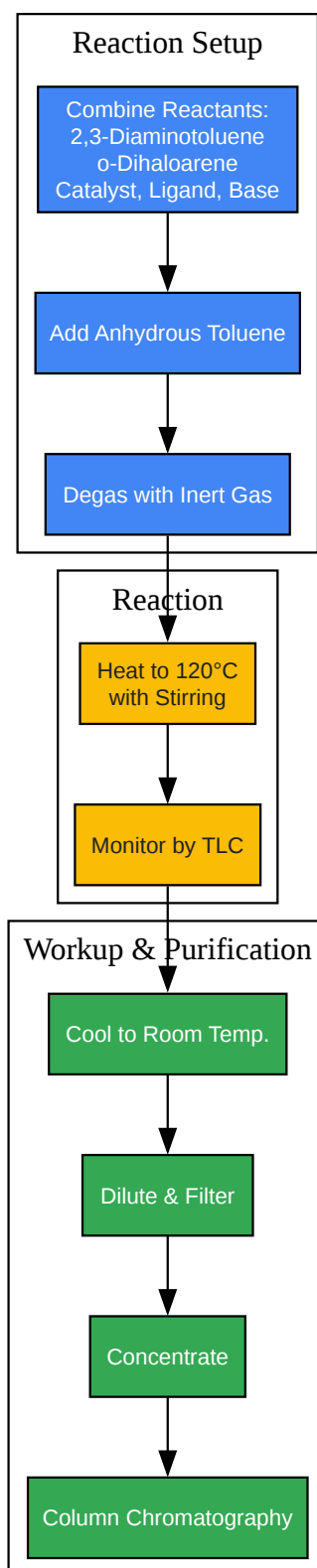
### Catalytic Cycle for Buchwald-Hartwig Amination



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Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

## Experimental Workflow for Phenazine Synthesis



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Caption: Experimental workflow for the synthesis of substituted phenazines.

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